molecular formula C41H47NO19 B207125 Wilforgine CAS No. 37239-47-7

Wilforgine

Cat. No.: B207125
CAS No.: 37239-47-7
M. Wt: 857.8 g/mol
InChI Key: QFIYSPKZWOALMZ-UARVTRGYSA-N
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Description

Wilforgine is a sesquiterpene pyridine alkaloid found in the plant Tripterygium wilfordii Hook fThis compound is known for its strong biological activities, including insecticidal properties and potential pharmacological applications .

Mechanism of Action

Target of Action

Wilforgine is a bioactive sesquiterpene alkaloid found in Tripterygium wilfordii Hook. F . The primary targets of this compound are proposed to be calcium receptors or channels in the muscular system . These targets play a crucial role in muscle contraction and relaxation, and their modulation can lead to significant physiological effects.

Mode of Action

This compound interacts with its targets by inducing microstructural and ultrastructural changes in the muscles of Mythimna separata larvae . This interaction results in alterations in muscle function, which can have significant effects on the organism’s physiology.

Biochemical Pathways

It is known that the compound’s action can lead to changes in the production of secondary metabolites in certain organisms . For instance, the presence of plant stress molecules such as salicylic acid (SA) and hydrogen peroxide (H2O2) can induce the production of this compound .

Pharmacokinetics

It is known that the compound has significant bioactivity, suggesting that it may have good bioavailability

Result of Action

The action of this compound results in microstructural and ultrastructural changes in the muscles of certain organisms, such as Mythimna separata larvae . These changes can affect the organism’s physiology, potentially leading to effects such as paralysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain plant stress molecules can affect the production of this compound . Additionally, factors such as light, temperature, and pollution could potentially alter the action and efficacy of this compound . .

Biochemical Analysis

Biochemical Properties

Wilforgine interacts with various enzymes, proteins, and other biomolecules. It is produced by the endophytic actinomycete F4-20, which shows a close phylogenetic relationship to Streptomyces species . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple steps.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Wilforgine can be isolated from the roots of Tripterygium wilfordii Hook. f. using various extraction methods. One common approach involves the use of methanol as a solvent for the preparation of the standard compound . The concentrations of this compound in the standard solution are typically around 1.66 milligrams per milliliter .

Industrial Production Methods: Industrial production of this compound often involves the use of plant cell suspension cultures. These cultures can be optimized to enhance the yield of this compound by manipulating various factors such as the size of the aggregate cells and the length of the culture period . Additionally, the use of endophytic actinomycetes isolated from Tripterygium wilfordii Hook. f. has been explored to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Wilforgine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further analyzed using techniques such as liquid chromatography-mass spectrometry .

Comparison with Similar Compounds

Wilforgine’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Properties

CAS No.

37239-47-7

Molecular Formula

C41H47NO19

Molecular Weight

857.8 g/mol

IUPAC Name

[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate

InChI

InChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3/t19-,28+,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m1/s1

InChI Key

QFIYSPKZWOALMZ-UARVTRGYSA-N

Isomeric SMILES

C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Appearance

Powder

Synonyms

wilforgine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of wilforgine?

A1: this compound has a molecular formula of C20H27NO4 and a molecular weight of 345.43 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound. These techniques provide information about the compound's structure, functional groups, and molecular weight. [, , ]

Q3: What are the known biological activities of this compound?

A3: this compound exhibits insecticidal activity, particularly against lepidopteran insects. It also possesses immunosuppressive properties, contributing to the therapeutic effects of Tripterygium wilfordii extracts in treating rheumatoid arthritis. [, ]

Q4: How does this compound exert its insecticidal effects?

A4: this compound, along with other alkaloids from Tripterygium species, primarily targets the insect's nervous system and midgut cells. [] Studies on Mythimna separata Walker larvae suggest that this compound exhibits stomach toxicity. []

Q5: What is the role of this compound in the treatment of rheumatoid arthritis?

A5: While triptolide is often considered the primary active compound in Tripterygium species for treating rheumatoid arthritis, research indicates that this compound, along with other components, contributes to the overall efficacy. [, ] A study using network pharmacology identified this compound as one of the active pharmaceutical ingredients in Kunxian capsules, a traditional Chinese medicine used for rheumatoid arthritis. []

Q6: What analytical methods are used to detect and quantify this compound?

A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) is commonly employed for the analysis of this compound in plant extracts and biological samples. [, , , , , ]

Q7: How are analytical methods for this compound validated?

A9: Validation of analytical methods for this compound, like other pharmaceutical compounds, involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability. These parameters ensure the reliability and reproducibility of the analytical data. [, ]

Q8: What is known about the toxicity and safety profile of this compound?

A10: While this compound itself has shown limited toxicity in some studies, it is crucial to acknowledge that Tripterygium wilfordii extracts, which contain this compound, are known for their potential toxicity, particularly hepatotoxicity. [] Further research is needed to fully elucidate the safety profile of this compound, especially concerning long-term exposure.

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